molecular formula C11H15F3N4O2 B1343764 Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate CAS No. 877402-43-2

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Cat. No.: B1343764
CAS No.: 877402-43-2
M. Wt: 292.26 g/mol
InChI Key: XXHCMRQBGHYJBX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-A]pyrazine-7(8H)-carboxylate represents a complex heterocyclic compound with significant pharmaceutical relevance. The compound is systematically identified by its Chemical Abstracts Service number 877402-43-2, with a molecular formula of C11H15F3N4O2 and a molecular weight of 292.26 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate structure, encompassing multiple ring systems and functional groups that contribute to its unique chemical properties.

The compound exhibits several synonymous designations in chemical literature, including N-Boc triazolo[4,3-a]pyrazine Impurity and 3-Trifluoromethyl-5,6-dihydro-8H-triazolo[4,3-a]pyrazine-7-carboxylic acid tert-butyl ester. These alternative nomenclatures highlight different aspects of the molecular structure and reflect the compound's role in various synthetic pathways. The systematic naming convention follows established chemical nomenclature principles, where each component of the name corresponds to specific structural elements within the molecule.

Chemical databases and reference materials consistently identify this compound through its unique identifiers, including the MDL Number MFCD11112115. The compound's chemical identity has been extensively documented in peer-reviewed literature and chemical databases, establishing its significance within the broader context of heterocyclic chemistry and pharmaceutical research. The precise nomenclature system enables unambiguous identification across different chemical databases and research publications.

Structural Features of the Triazolopyrazine Core

The triazolopyrazine core represents the fundamental structural backbone of this compound, consisting of a fused bicyclic system that combines a five-membered triazole ring with a six-membered pyrazine ring. This heterocyclic framework belongs to the broader class of triazolo[4,3-a]pyrazines, which have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The fusion pattern designated as [4,3-a] indicates the specific connectivity between the triazole and pyrazine components, creating a rigid planar structure that contributes to the compound's unique properties.

The triazolopyrazine scaffold exhibits remarkable versatility in biological systems, demonstrating activities ranging from antidiabetic and anti-platelet aggregation properties to anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant effects. This broad spectrum of biological activities stems from the electron-deficient and nitrogen-rich nature of the heterocyclic core, which facilitates specific interactions with various biological targets. The fused ring system provides structural rigidity while maintaining sufficient flexibility for conformational adaptation during target binding.

Research has demonstrated that the triazolopyrazine core serves as a key pharmacophore in several marketed drugs, including multiple formulations of Sitagliptin, which represents a breakthrough treatment for type II diabetes mellitus. According to comprehensive pharmaceutical databases, the triazolopyrazine moiety appears in seven marketed drugs and 302 reported active molecules, with 182 classified as small molecules with molecular weights below 500 Daltons. This extensive presence in approved medications underscores the clinical significance and therapeutic potential of the triazolopyrazine scaffold.

The partial saturation of the pyrazine ring in positions 5,6,7,8 creates a tetrahydro configuration that modifies the electronic properties and conformational flexibility of the core structure. This reduction increases the three-dimensional character of the molecule while maintaining the essential pharmacophoric features required for biological activity. The saturated region provides additional sites for functional group attachment and influences the overall lipophilicity and metabolic stability of the compound.

Position and Significance of the Trifluoromethyl Group

The trifluoromethyl group, with the formula −CF3, occupies a critical position at the 3-position of the triazolopyrazine core, significantly influencing the compound's physicochemical and biological properties. This functional group represents one of the most important modifications in modern pharmaceutical chemistry, with medicinal applications dating back to 1928, although intensive research began in the mid-1940s. The trifluoromethyl substituent exhibits electronegativity characteristics intermediate between fluorine and chlorine, making it particularly valuable for modulating molecular properties.

The incorporation of the trifluoromethyl group at the 3-position creates substantial electronic effects throughout the triazolopyrazine system. This highly electronegative substituent withdraws electron density from the heterocyclic core, enhancing the compound's acidic properties and potentially improving its binding affinity to biological targets. The trifluoromethyl group's unique electronic characteristics contribute to the formation of stronger intermolecular interactions, including hydrogen bonding and electrostatic interactions with protein active sites.

Pharmaceutical research has consistently demonstrated that trifluoromethyl groups serve as effective bioisosteres for chloride or methyl groups, enabling fine-tuning of lead compound properties. This substitution strategy allows medicinal chemists to adjust steric and electronic characteristics while protecting reactive methyl groups from metabolic oxidation. The trifluoromethyl group's resistance to metabolic degradation enhances the compound's pharmacokinetic profile and extends its biological half-life.

The 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety specifically represents the key pharmacophore of sitagliptin phosphate, highlighting the critical importance of this substitution pattern. This structural element has been extensively validated through clinical use and represents a proven strategy for achieving therapeutic efficacy in antidiabetic applications. The trifluoromethyl group's contribution to the overall pharmacological profile demonstrates its significance beyond simple chemical modification.

Property Trifluoromethyl Group Impact
Electronegativity Intermediate between F and Cl
Metabolic Stability High resistance to oxidation
Lipophilicity Enhanced membrane permeability
Protein Binding Improved target affinity
Pharmacokinetics Extended biological half-life

Carboxylate Protection via tert-Butyl Group

The tert-butyl ester group serves as a crucial protecting group for the carboxylate functionality at position 7 of the triazolopyrazine system, providing both synthetic utility and enhanced physicochemical properties. The tert-butyloxycarbonyl protecting group, commonly referenced in chemical literature, represents an acid-labile protecting strategy widely employed in organic synthesis. This protection mechanism enables selective manipulation of other functional groups while maintaining the carboxylate in a stable, unreactive form throughout synthetic sequences.

The synthesis of this protected carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine under controlled conditions. This methodology allows for the selective introduction of the tert-butyl ester group at the carboxylic acid position while preserving the integrity of other functional groups within the molecule. The reaction proceeds under mild conditions, typically employing bases such as sodium hydroxide or 4-dimethylaminopyridine to facilitate the coupling process.

The tert-butyl protecting group significantly enhances the compound's lipophilicity and stability during storage and handling. This modification improves solubility in organic solvents and facilitates purification through standard chromatographic techniques. The increased lipophilicity also influences the compound's membrane permeability and cellular uptake characteristics, which are important considerations for biological activity and pharmaceutical applications.

Removal of the tert-butyl protecting group can be accomplished through treatment with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation intermediate. This process requires careful control to prevent unwanted side reactions, particularly alkylation of nucleophilic sites within the molecule. Scavenger molecules such as anisole or thioanisole are often employed to trap the reactive tert-butyl cation and minimize side product formation.

Protecting Group Property Tert-Butyl Ester Characteristics
Acid Stability Labile under strong acid conditions
Base Stability Stable under basic conditions
Thermal Stability Stable at moderate temperatures
Solubility Enhancement Increased organic solvent solubility
Deprotection Conditions Trifluoroacetic acid or HCl treatment

Historical Context of Triazolopyrazine Research

The development of triazolopyrazine chemistry traces its origins to fundamental heterocyclic research conducted in the mid-20th century, with early systematic studies appearing in chemical literature during the 1960s. Pioneering work published in the Journal of the Chemical Society documented the preparation of 3-amino-s-triazolo[4,3-a]pyrazines, establishing foundational synthetic methodologies that continue to influence contemporary research. These early investigations explored the reaction of cyanogen chloride with 2-hydrazinopyrazine derivatives in aqueous acetate buffer systems, providing initial insights into triazolopyrazine formation mechanisms.

The historical progression of triazolopyrazine research has been marked by significant advances in synthetic methodology and biological understanding. Early studies focused primarily on structural characterization and basic chemical reactivity, with researchers investigating acylation reactions of the 3-amino group and exploring conditions where triazole ring nitrogen atoms could be involved in chemical transformations. These fundamental studies established the chemical foundation necessary for subsequent pharmaceutical applications and provided essential insights into the unique reactivity patterns of the triazolopyrazine scaffold.

The emergence of triazolopyrazines as pharmaceutically relevant compounds gained momentum during the late 20th and early 21st centuries, coinciding with advances in medicinal chemistry and drug discovery technologies. The identification of the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety as the key pharmacophore in sitagliptin phosphate represented a watershed moment in triazolopyrazine research. This discovery validated the therapeutic potential of the scaffold and stimulated extensive research into related compounds for various therapeutic applications.

Contemporary triazolopyrazine research has expanded dramatically, encompassing diverse biological targets and therapeutic areas. Recent investigations have explored applications in antimalarial therapy, with the Open Source Malaria consortium designating triazolopyrazines as Series 4 compounds due to their promising pharmacological profiles. These compounds have demonstrated potency down to 0.016 micromolar against Plasmodium falciparum while maintaining favorable stability profiles in human liver microsomes and hepatocytes. The proposed mechanism involves inhibition of PfATP4, a sodium/hydrogen-ATPase essential for parasite survival.

Modern research directions continue to explore the versatility of the triazolopyrazine scaffold across multiple therapeutic domains. Recent studies have investigated triazolopyrazine derivatives as dual c-Met/VEGFR-2 inhibitors for cancer therapy, demonstrating the scaffold's adaptability to different biological targets. These investigations have employed sophisticated computational approaches, including comparative molecular field analysis and molecular dynamics simulations, to optimize compound design and predict biological activity. The integration of modern drug discovery technologies with established triazolopyrazine chemistry continues to drive innovation in this field.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-10(2,3)20-9(19)17-4-5-18-7(6-17)15-16-8(18)11(12,13)14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCMRQBGHYJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647275
Record name tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877402-43-2
Record name tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as a potential inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. The interaction between this compound and c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits anti-tumor activity by inhibiting c-Met kinase, leading to reduced cell proliferation and increased apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascade, leading to alterations in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met kinase activity, resulting in long-term changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting c-Met kinase and reducing tumor growth. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and toxicity to non-cancerous cells.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. The compound’s distribution patterns within different tissues can also impact its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate (CAS No. 877402-43-2) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and relevant case studies.

The compound has the following molecular formula: C₁₁H₁₄F₃N₅O₂. It is synthesized through various methods, one notable route being the reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. This synthesis pathway is crucial as it leads to the formation of intermediates that can be further utilized in pharmaceutical applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on derivatives of triazolo-pyrazines has shown promising results against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
  • IC₅₀ Values : The IC₅₀ (half maximal inhibitory concentration) for one of the derivatives (RB7) was reported to be around 8.18 µM against HT-29 cells. This indicates a significant antiproliferative effect.

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway. Specifically:

  • Gene Expression : The treatment led to up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2.
  • Caspase Activation : The activation of Caspase 3 was observed, confirming the initiation of apoptosis in treated cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC₅₀ (µM)Mechanism
AntiproliferativeHT-298.18Apoptosis via Bax/Bcl2 regulation
AntiproliferativeHCT-116Not specifiedNot specified

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that RB7 treatment resulted in significant apoptosis in HT-29 cells. The analysis showed increased cell membrane injury and early apoptosis indicators at concentrations around 8.18 µM .
  • Mechanistic Insights : Further investigations revealed that RB7 promotes cytochrome C release from mitochondria, leading to caspase pathway activation—an essential step in programmed cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the triazolopyrazine scaffold is critical for modulating biological activity and physicochemical properties. Key analogs include:

Table 1: Comparison of 3-Substituted Triazolopyrazine Derivatives
Compound Name CAS Number 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 877402-43-2 Trifluoromethyl (-CF₃) C₁₂H₁₅F₃N₄O₂ 304.27 High metabolic stability; intermediate for DPP-IV inhibitors
tert-Butyl 3-methyl analog 1502724-62-0 Methyl (-CH₃) C₁₁H₁₈N₄O₂ 238.29 Lower lipophilicity; uncharacterized bioactivity
tert-Butyl 3-bromo analog 723286-80-4 Bromo (-Br) C₁₁H₁₅BrN₄O₂ 302.17 Enhanced reactivity for cross-coupling; potential antiviral applications
tert-Butyl 3-(piperidin-4-yl) analog 1361112-46-0 Piperidin-4-yl C₁₅H₂₅N₅O₂ 307.40 Improved solubility; explored in CNS drug discovery

Key Observations :

  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability compared to methyl or bromo groups .
  • Bromo (-Br) : Facilitates further functionalization (e.g., Suzuki coupling), but may reduce solubility .
  • Piperidin-4-yl : Enhances basicity and solubility, favoring CNS-targeting applications .

Functional Group Modifications in Related Compounds

Carboxamide Derivatives (RB Series)

Derivatives like RB2 and RB3 () replace the Boc group with carboxamide moieties. For example:

  • RB3 (N-(2-fluoro-5-methylphenyl)-carboxamide): Exhibits a molecular weight of 344 g/mol and melting point of 196.7–201.7°C . Its IR spectrum shows strong absorption at 1638 cm⁻¹ (amide C=O stretch), distinct from the Boc-protected parent compound .
  • RB9 (N-[2-(methylthio)phenyl]-carboxamide): Demonstrates a lower melting point (191.9–197.3°C ) due to increased steric bulk .
Ketone and Imidazole Hybrids
  • PK 44 Phosphate (): Incorporates an indazole group and acts as a DPP-IV inhibitor (IC₅₀ = 15.8 nM ). The trifluoromethyl-triazolopyrazine moiety contributes to 1,000-fold selectivity over DPP-8/9 .
  • (2Z)-4-Oxo-4-[3-(trifluoromethyl)...butan-2-one (CAS: 764667-65-4): A sitagliptin precursor with a molecular weight of 406.28 g/mol , highlighting the role of the trifluoromethyl group in optimizing binding affinity .

Preparation Methods

Molecular Properties

Preparation Methods

Synthesis Using Di-tert-butyl Dicarbonate

One of the most common methods involves the reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine under controlled conditions.

Procedure :

  • Reactants :
    • Di-tert-butyl dicarbonate (Boc reagent)
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
    • Organic solvent (e.g., dichloromethane or acetonitrile)
    • Base catalyst (e.g., triethylamine or sodium carbonate)
  • Steps :

    • Dissolve the Boc reagent and triazolo-pyrazine derivative in an organic solvent.
    • Add the base catalyst to initiate the reaction.
    • Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40–50°C) for several hours.
    • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Purification :

    • Extract the product using aqueous workup.
    • Purify by recrystallization or column chromatography.

Reaction Equation :
$$
\text{C}{11}\text{H}{15}\text{F}3\text{N}4\text{O}_2 \xrightarrow{\text{Boc Reagent + Base}} \text{tert-butyl derivative}
$$

Alternative Methods Using Trifluoromethyl Precursors

Another approach utilizes trifluoromethyl-containing precursors combined with pyrazine derivatives under catalytic conditions.

Procedure :

  • Reactants :
    • Trifluoromethyl precursor (e.g., trifluoromethyl iodide)
    • Pyrazine derivative
    • Catalyst (e.g., palladium or copper-based catalysts)
  • Steps :
    • Combine reactants in a sealed reactor.
    • Apply heat and pressure to facilitate the coupling reaction.
    • Cool and isolate the product.

Optimization Parameters

Parameter Optimal Conditions Notes
Solvent Dichloromethane or acetonitrile Ensures solubility and reactivity
Temperature 40–50°C Avoids decomposition of sensitive intermediates
Reaction Time 4–6 hours Monitored via TLC
Catalyst/Base Triethylamine or sodium carbonate Enhances reaction rate

Challenges in Synthesis

  • Low Yield : Some methods result in reduced yields due to side reactions.
  • Purity Concerns : Impurities such as unreacted Boc derivatives may require extensive purification.
  • Environmental Impact : Use of organic solvents necessitates proper disposal protocols.

Applications

This compound is primarily used as an intermediate in synthesizing Sitagliptin analogs, which are effective for treating type II diabetes.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate?

  • Methodology : The compound is synthesized via a multi-step protocol. A representative route involves:

Condensation of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate with trifluoromethyl-substituted carbohydrazide derivatives under reflux in 1-butanol (16 hours), followed by silica gel chromatography (2.5% MeOH in DCM) to isolate intermediates .

Deprotection of the tert-butyl group using HCl in ethanol to yield the free triazolopyrazine core, with subsequent purification (10% MeOH in DCM) .

  • Critical Parameters : Reaction time (16 hours for condensation), solvent polarity (DCM/MeOH gradients), and acid strength (HCl in ethanol) are critical for yield optimization.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • 1H-NMR : Characteristic peaks include δ 4.05–4.29 ppm (methylene protons adjacent to the triazole ring) and δ 1.4–1.5 ppm (tert-butyl protons) .
  • LCMS : Molecular ion peaks at m/z 304.1 [M+H]+ (C11H15F3N4O2) and fragmentation patterns confirm the trifluoromethyl and triazole moieties .
  • IR Spectroscopy : Absorption bands at ~1654 cm⁻¹ (C=O stretch of the carboxylate) and ~1283 cm⁻¹ (C-F stretching) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of triazolopyrazine derivatives?

  • Optimization Strategies :

  • Catalyst Selection : Ruthenium(IV) oxide hydrate with NaIO4 enhances oxidation efficiency in late-stage functionalization (e.g., ketone formation) .
  • Temperature Control : Reflux conditions (100–120°C) for cyclization steps improve regioselectivity of the triazole ring .
  • Purification : Use of reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves polar byproducts, achieving >95% purity .

Q. What analytical challenges arise in quantifying impurities for pharmaceutical intermediates like this compound?

  • Challenges : Trace-level impurities (e.g., des-trifluoromethyl analogs or tert-butyl cleavage products) require sensitive detection.
  • Solutions :

  • HPLC-MS/MS : MRM transitions targeting m/z 304→154 (parent) and m/z 288→138 (degradant) enable quantification at 0.01% levels .
  • Forced Degradation Studies : Acidic (0.1N HCl) and oxidative (H2O2) conditions identify labile sites (e.g., triazole ring oxidation) .

Q. What pharmacological roles does this compound play in drug discovery?

  • Key Applications :

  • P2X7 Receptor Antagonism : The triazolopyrazine core inhibits P2X7-mediated IL-1β release (IC50 ~50 nM), relevant for inflammatory diseases .
  • DPP-4 Inhibition : As a sitagliptin precursor, it contributes to dipeptidyl peptidase-4 inhibitors for type 2 diabetes .
  • Anticancer Activity : Derivatives (e.g., RB2–RB5) show cytotoxicity against HeLa cells (IC50 1.2–3.8 µM) via kinase modulation .

Q. How do substituents on the triazolopyrazine scaffold influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability (logP ~2.1) .
  • Carboxylate Ester : The tert-butyl group improves solubility in apolar solvents (e.g., DCM) for intermediate coupling reactions .
  • Heteroaromatic Substitutions : Pyrazine or phenyl groups at position 3 modulate receptor binding (e.g., 10-fold selectivity for P2X7 over P2Y1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

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